5-(naphthalen-1-ylmethyl)-2H-tetrazole
CAS No.: 117070-77-6
Cat. No.: VC9378575
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117070-77-6 |
---|---|
Molecular Formula | C12H10N4 |
Molecular Weight | 210.23 g/mol |
IUPAC Name | 5-(naphthalen-1-ylmethyl)-2H-tetrazole |
Standard InChI | InChI=1S/C12H10N4/c1-2-7-11-9(4-1)5-3-6-10(11)8-12-13-15-16-14-12/h1-7H,8H2,(H,13,14,15,16) |
Standard InChI Key | JSMCZPDNYGAZSO-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2CC3=NNN=N3 |
Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2CC3=NNN=N3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
5-(Naphthalen-1-ylmethyl)-2H-tetrazole (C₁₂H₁₀N₄) features a 1,2,3,4-tetrazole ring substituted at the 5-position with a naphthalen-1-ylmethyl group. The naphthalene system contributes aromatic stability, while the tetrazole ring—a five-membered ring with four nitrogen atoms—imparts high nitrogen content (26.67% by mass) and polarity . The canonical SMILES representation (N1=NNC(=N1)CC2=CC=CC=3C=CC=CC32
) underscores the connectivity between the naphthalene and tetrazole moieties .
Physicochemical Properties
Critical physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Mass | 210.24 g/mol | |
Melting Point | 160–161°C | |
Solubility | Soluble in DMF, DMSO | |
Stability | Stable under inert conditions |
The compound’s solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitates its use in catalytic and synthetic applications .
Synthetic Methodologies
Microwave-Assisted [3+2]-Cycloaddition
Microwave irradiation significantly accelerates the synthesis of 5-substituted tetrazoles. Harusawa et al. demonstrated that nitriles react with sodium azide (NaN₃) in DMF under microwave conditions (130°C, 2 hours) to yield 5-substituted tetrazoles . For 5-(naphthalen-1-ylmethyl)-2H-tetrazole, analogous protocols using 1-naphthalenemethyl cyanide and NaN₃ would apply, achieving yields up to 99% . This method reduces reaction times from 40 hours (conventional heating) to 2 hours .
Heterogeneous Catalysis
Transition metal nanoparticles enhance reaction efficiency and recyclability. Kaya and Sen reported Pd/Co nanoparticles on carbon nanotubes (Pd/Co@CNT NPs) for tetrazole synthesis, achieving 90–99% yields in 10 minutes . For the naphthalene derivative, similar catalysts could activate the nitrile group, enabling rapid [3+2]-cycloaddition (Scheme 1) :
Copper-Catalyzed Synthesis
Sharghi et al. immobilized Cu(II) complexes on multi-walled carbon nanotubes (AMWCNTs-O-Cu(II)-PhTPY) to synthesize 5-substituted tetrazoles in DMF at 70°C . This method, applicable to 5-(naphthalen-1-ylmethyl)-2H-tetrazole, offers yields up to 98% with five-cycle reusability .
Catalytic and Mechanistic Insights
Activation Mechanisms
The nitrile group’s activation is pivotal. Sardarian et al. proposed that Cu(II) catalysts polarize the C≡N bond, rendering the carbon electrophilic for azide attack . For the naphthalene derivative, Ag nanoparticles (Ag NPs) similarly activate nitriles, as shown by Awasthi et al. (yields: 93%) .
Solvent and Temperature Effects
Optimal conditions involve DMF at 120°C, where high dielectric constants stabilize transition states . Rohe et al. highlighted N-methyl-2-pyrrolidone (NMP) as an alternative solvent for Cu(II)-catalyzed reactions .
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